molecular formula C17H13ClF3N5O B2906301 N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351605-04-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Número de catálogo: B2906301
Número CAS: 1351605-04-3
Peso molecular: 395.77
Clave InChI: GMBCSSBSJNHSHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide compound featuring a trifluoromethyl-substituted phenyl group and a 3,5-dimethylpyrazole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridazine core offers a versatile scaffold for functionalization .

Propiedades

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5O/c1-9-7-10(2)26(25-9)15-6-5-13(23-24-15)16(27)22-14-8-11(17(19,20)21)3-4-12(14)18/h3-8H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBCSSBSJNHSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core substituted with a trifluoromethyl group and a pyrazole moiety. Its molecular formula is C15H14ClF3N4OC_{15}H_{14}ClF_3N_4O, with a molecular weight of approximately 366.75 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are favorable for drug development.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyridazine derivatives act as inhibitors for various enzymes, including kinases and proteases, which are crucial in cancer and infectious disease pathways.
  • Antimicrobial Activity : The compound has shown potential against bacterial strains, particularly in the context of drug-resistant pathogens.
  • Antifungal Properties : Certain derivatives have demonstrated effectiveness against fungal pathogens, suggesting a broad-spectrum antifungal activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against Mycobacterium tuberculosis, with promising results indicating significant inhibitory concentrations (IC50 values) ranging from 1.35 to 2.18 µM for related compounds .

Antifungal Efficacy

The compound's antifungal activity was evaluated in vitro and in vivo against various fungal pathogens. One study reported that certain derivatives exhibited fungistatic effects with efficiencies between 90% to 100% at concentrations as low as 20 µg/mL . This suggests that modifications to the chemical structure could enhance antifungal potency.

Cytotoxicity Studies

Cytotoxicity assays on human cell lines (e.g., HEK-293 cells) revealed that many derivatives are non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .

Case Study 1: Antitubercular Activity

A series of substituted derivatives were synthesized and tested for their antitubercular activity. Among them, several compounds showed IC90 values below 5 µM, indicating strong potential for therapeutic applications against tuberculosis .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, researchers found that specific pyridazine derivatives significantly inhibited the growth of biotrophic fungal pathogens. The most active compounds demonstrated effective inhibition rates, confirming their potential as agricultural fungicides .

Data Table: Summary of Biological Activities

Activity Type Tested Pathogen/Cell Line IC50/IC90 Values Comments
AntitubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 µMSignificant activity against drug-resistant strains
AntifungalVarious fungal pathogens20 µg/mLHigh efficacy observed in vitro
CytotoxicityHEK-293 cellsNon-toxicFavorable safety profile

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects , synthetic pathways , physical properties , and biological relevance .

Structural Analogues in Pyridazine/Pyrazole Chemistry
Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity Source
Target Compound Pyridazine 2-Chloro-5-(trifluoromethyl)phenyl; 3,5-dimethylpyrazole Not reported Not reported Not specified -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Chloro, cyano, phenyl 133–135 68 Anticancer (implied)
N-(Adamantan-2-yl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide (11d) Pyridazine Adamantane, morpholino, trifluoromethyl 177–178 50 Anticancer
N-(3-Chloro-5-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (2u) Pyrimidine Chloro, trifluoromethyl, dimethylpyrazole Not reported 75 Potassium channel mod.
Fluazuron Benzamide Chloro, trifluoromethyl, pyridinyloxy Not reported Not reported Pesticide (insecticide)

Key Observations :

Core Heterocycle Influence :

  • Pyridazine derivatives (e.g., 11d ) exhibit higher melting points compared to pyrazole analogues (e.g., 3a ), likely due to increased rigidity and intermolecular interactions .
  • Pyrimidine-based 2u shares the trifluoromethyl and dimethylpyrazole motifs with the target compound but lacks the pyridazine-carboxamide linkage, suggesting divergent electronic properties .

Trifluoromethyl groups are recurrent in pesticidal (e.g., Fluazuron) and anticancer compounds (e.g., 11d), underscoring their role in enhancing metabolic stability and bioavailability .

Synthetic Yields: Carboxamide coupling using EDCI/HOBt (as in 3a–3p) typically achieves yields of 60–75%, comparable to morpholino-substituted pyridazines (e.g., 11d at 50%) .

Pharmacological and Agrochemicall Relevance
  • Anticancer Potential: Pyridazine derivatives like 11d demonstrate submicromolar activity in cancer models, suggesting the target compound’s structural similarity may confer comparable efficacy .
  • Pesticidal Activity: The trifluoromethyl-chlorophenyl motif in Fluazuron and the target compound aligns with known insecticidal targets, such as chitin synthesis inhibition .
Physicochemical Properties

While the target compound’s exact data (e.g., solubility, logP) are unreported, trends from analogues suggest:

  • Melting Points : Pyridazine carboxamides (e.g., 11d at 177–178°C) generally exhibit higher melting points than pyrimidines or pyrazoles, indicative of stronger crystal packing .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, and what experimental conditions optimize yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with pyridazine core functionalization. A common approach includes coupling the pyridazine-3-carboxylic acid derivative with 2-chloro-5-(trifluoromethyl)aniline under peptide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF. The pyrazole moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Key optimization parameters include temperature control (reflux vs. room temperature), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in 19F^{19}\text{F} NMR) .
  • HRMS : Verify molecular ion peaks with <5 ppm mass accuracy.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, use MIC assays against Gram-positive/negative bacteria. Antioxidant potential can be tested via DPPH radical scavenging. Always include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology : Employ quantum mechanical calculations (DFT) to map electrostatic potential surfaces and identify reactive sites. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SAR studies on analogs (e.g., replacing trifluoromethyl with cyano groups) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Structural Comparison : Cross-reference with analogs like N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide to isolate substituent effects .
  • Solubility Studies : Use shake-flask methods to measure logP and correlate with membrane permeability discrepancies.
  • Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites confounding in vivo vs. in vitro results .

Q. How can reaction engineering improve scalability while maintaining regioselectivity?

  • Methodology : Apply DoE (Design of Experiments) to optimize parameters:

  • Factors : Temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂ for cross-coupling).
  • Responses : Yield, regioselectivity (HPLC tracking).
  • Statistical Tools : ANOVA and response surface modeling (JMP software) to identify critical factors. Pilot-scale reactors (e.g., continuous flow systems) enhance reproducibility .

Q. What are the mechanistic implications of its stability under oxidative or hydrolytic conditions?

  • Methodology :

  • Forced Degradation : Expose to 0.1M HCl/NaOH (hydrolysis) or 3% H₂O₂ (oxidation) at 40°C for 24h. Monitor via LC-MS for degradation products (e.g., pyridazine ring cleavage).
  • Kinetic Analysis : Calculate t90t_{90} (time for 10% degradation) using first-order kinetics. Stabilizers like antioxidants (BHT) or buffering agents (phosphate pH 7.4) can be tested .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.